methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-5-8(6)11-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVYSVRWAZUXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670389 | |
| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501892-49-5 | |
| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Methyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147071-00-9)
Pyrrolo[2,3-b]pyridine Derivatives
- Example : Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) .
- Structural Difference : Nitrogen atoms are positioned at 2,3-b instead of 2,3-c in the fused ring.
- Impact : Changes hydrogen-bonding capabilities and solubility. Pyrrolo[2,3-b]pyridines are more commonly used in kinase inhibitor development due to enhanced binding affinity .
Substituent Variations in Pyrrolo[2,3-c]pyridine Esters
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃) : Increase stability and reaction yields (85% for 5-OCH₃ vs. 60–71% for 5-Cl) due to reduced electron withdrawal .
- Bromine Substituents : Introduce steric bulk and enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical and Chemical Properties
- Molecular Weight : Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (unsubstituted) has a molecular weight of 190.17 g/mol, while trifluoromethyl-substituted analogs (e.g., C10H7F3N2O2) reach 244.17 g/mol .
- Solubility: Methoxy and amino derivatives exhibit improved aqueous solubility compared to halogenated analogs .
- Stability : Bromo- and chloro-substituted esters are sensitive to light and moisture, requiring inert storage conditions .
Commercial Availability
- Ethyl esters (e.g., 5-chloro and 5-methoxy) are more readily available, with suppliers like Enamine Ltd. offering gram-scale quantities .
Biological Activity
Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (C9H8N2O2) is a heterocyclic compound belonging to the pyridine and pyrrole family. Its unique structure, characterized by a fused pyridine and pyrrole ring with a carboxylate ester group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C9H8N2O2
- CAS Number : 501892-49-5
This compound is noted for its significant chemical reactivity, which has implications for various applications in scientific research and industry.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, preventing substrate binding and catalytic activity. This property is particularly relevant for therapeutic applications in cancer and inflammation.
- Receptor Interaction : It may modulate receptor activity, influencing various biological pathways that lead to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. For instance:
- In Vitro Studies : The compound has shown antiproliferative activity against several cancer cell lines. In one study, it demonstrated an IC50 value of 0.55 μM against HCT116 human colon cancer cells, indicating significant efficacy in inhibiting cell growth .
- Mechanistic Insights : The compound's ability to inhibit MPS1 kinase was highlighted in a study where it showed dose-dependent inhibition in xenograft models, suggesting its potential as an anticancer agent through targeted kinase inhibition .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cell-Based Assays : this compound exhibited significant inhibition of pro-inflammatory cytokines in BV2 microglial cells, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To understand the unique biological activities of this compound, it is beneficial to compare it with similar compounds:
| Compound Type | Biological Activity | IC50 Values (μM) |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | Anticancer (FGFR inhibitors) | 7 - 712 |
| Pyrrolopyrazine derivatives | Antimicrobial and anti-inflammatory | Varies |
| Pyridine derivatives | Diverse activities including anticancer and antiviral | Varies |
Case Studies
- Study on MPS1 Inhibition : A study reported that this compound effectively inhibited MPS1 kinase activity with an IC50 of 0.025 μM. This suggests its potential utility in cancer treatment through targeted kinase inhibition .
- Anti-inflammatory Research : Another investigation demonstrated that the compound significantly reduced pro-inflammatory markers in vitro, supporting its role as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and what purification methods are recommended?
The synthesis of this compound typically involves multi-step reactions starting from substituted pyridine or pyrrole precursors. A common approach includes cyclization reactions under reflux conditions with catalysts such as palladium on charcoal (Pd/C) for hydrogenation steps. For example, ethyl analogs (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized via hydrogenation of intermediates in ethanol, yielding ~60–85% after purification by column chromatography . Purification often employs silica gel chromatography, with solvent systems optimized based on the compound's polarity. Recrystallization may also enhance purity for crystallizable derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure by identifying proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and ester carbonyl signals (~δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., m/z 176.17 for the methyl ester) .
- Infrared (IR) Spectroscopy : Confirms functional groups like ester C=O stretches (~1700 cm⁻¹) .
Q. What known biological activities are associated with this compound?
While direct studies on this compound are limited, analogs (e.g., ethyl derivatives) exhibit activity against cancer cell lines and modulate enzymes like fibroblast growth factor receptors (FGFRs). The pyrrolo[2,3-c]pyridine core is known to interact with ATP-binding pockets of kinases, making it a scaffold for kinase inhibitors .
Advanced Questions
Q. How do structural modifications at specific positions of the pyrrolo[2,3-c]pyridine scaffold influence its biological efficacy?
Substituent position and electronic properties significantly impact activity:
- Position 5 : Chloro or bromo substituents enhance kinase inhibition by increasing steric bulk and hydrophobic interactions (e.g., ethyl 5-chloro derivatives show improved IC50 values) .
- Position 7 : Electron-withdrawing groups (e.g., Cl) may stabilize binding to catalytic lysine residues in kinases .
- Ester Group : Methyl esters generally offer higher metabolic stability than ethyl analogs, influencing pharmacokinetics . Comparative studies with pyrrolo[2,3-b]pyridine isomers highlight the importance of ring fusion orientation on target selectivity .
Q. What strategies can be employed to address low yields in the synthesis of this compound?
Yield optimization strategies include:
- Catalyst Screening : Testing Pd/C, PtO2, or Raney Ni for hydrogenation steps to minimize side reactions .
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency .
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired ring openings during synthesis .
Q. How do environmental variables such as pH and temperature impact the compound's stability in biological assays?
- pH Sensitivity : The ester group is prone to hydrolysis under alkaline conditions (pH > 8), requiring buffered solutions (pH 6–7.4) for in vitro assays .
- Temperature : Degradation accelerates above 25°C; storage at –20°C in anhydrous DMSO is recommended .
- Light Exposure : Aromatic heterocycles may photodegrade; assays should use amber vials .
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Contradictory data may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Impurity Interference : Repurify compounds via preparative HPLC and retest .
- Cell Line Differences : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
- Structural Confirmation : Re-analyze batches via NMR to rule out isomerization or degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
